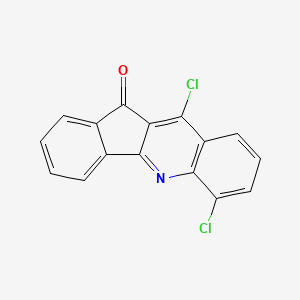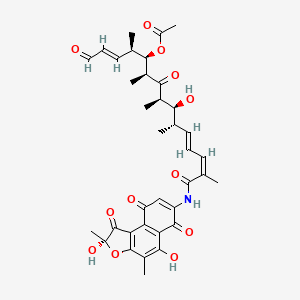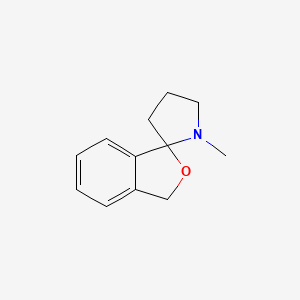
N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” is a complex organic compound that belongs to the class of bisacrylamides. These compounds are known for their applications in polymer chemistry, particularly in the formation of hydrogels and other polymeric materials. The unique structure of this compound, featuring multiple functional groups, makes it a versatile building block in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” typically involves the reaction of acryloyl chloride with a diol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for large-scale production. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
“N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” can undergo various chemical reactions, including:
Polymerization: The compound can polymerize to form cross-linked polymer networks, which are useful in the production of hydrogels.
Substitution Reactions: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions include cross-linked polymers, substituted derivatives, and oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” is used as a monomer in the synthesis of hydrogels and other polymeric materials. These materials have applications in drug delivery, tissue engineering, and as absorbents in various industrial processes.
Biology and Medicine
In biology and medicine, the compound is used in the development of biocompatible materials for medical implants and wound dressings. Its ability to form hydrogels makes it suitable for controlled drug release systems.
Industry
In the industrial sector, the compound is used in the production of adhesives, coatings, and sealants. Its polymeric derivatives are also employed in water treatment processes as flocculants and coagulants.
Mecanismo De Acción
The mechanism of action of “N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” primarily involves its ability to form cross-linked polymer networks. The compound’s multiple functional groups allow it to interact with various molecular targets, leading to the formation of stable, three-dimensional structures. These interactions are crucial for its applications in hydrogel formation and other polymeric materials.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Methylenebisacrylamide: A widely used cross-linking agent in polymer chemistry.
N,N’-Ethylenebisacrylamide: Another bisacrylamide compound with similar applications.
Uniqueness
“N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” is unique due to its additional hydroxyl groups, which provide enhanced reactivity and versatility in chemical reactions. This makes it a valuable compound for specialized applications where traditional bisacrylamides may not be suitable.
Propiedades
Número CAS |
85030-50-8 |
|---|---|
Fórmula molecular |
C13H22N2O6 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
N-[[2,2-bis(hydroxymethyl)-3-[(prop-2-enoylamino)methoxy]propoxy]methyl]prop-2-enamide |
InChI |
InChI=1S/C13H22N2O6/c1-3-11(18)14-9-20-7-13(5-16,6-17)8-21-10-15-12(19)4-2/h3-4,16-17H,1-2,5-10H2,(H,14,18)(H,15,19) |
Clave InChI |
QFNMALAPRQGEBL-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCOCC(CO)(CO)COCNC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


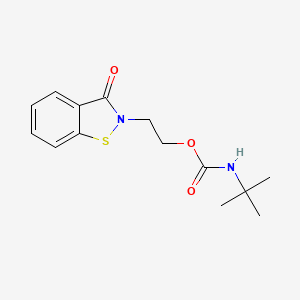

![Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12692684.png)
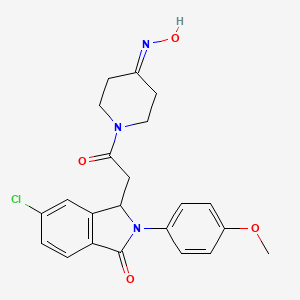


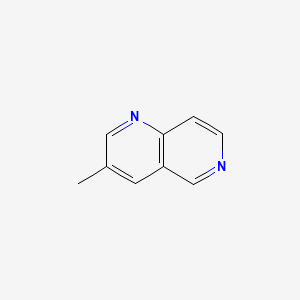
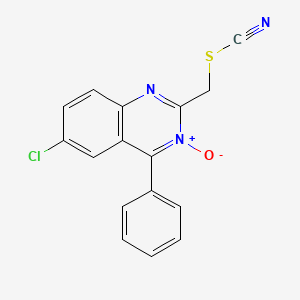
![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)
